
Tri-n-propyl-d21 phosphate
Overview
Description
Tri-n-propyl-d21 phosphate (d21-TPP) is a deuterated organophosphate compound with the CAS number 1219794-92-9. It is a surrogate standard used in analytical chemistry, particularly in mass spectrometry, to quantify non-deuterated analogs like tri-n-propyl phosphate (TPP) . The compound is synthesized by replacing all 21 hydrogen atoms in the three propyl chains of TPP with deuterium, resulting in a molecular weight increase of ~21 atomic mass units (AMU). d21-TPP is manufactured by WL with a purity of ≥98%, ensuring minimal interference in analytical workflows .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tri-n-propyl-d21 phosphate typically involves the reaction of phosphorus oxychloride with deuterated propanol (C3D7OH) under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
POCl3+3C3D7OH→(C3D7O)3PO+3HCl
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Tri-n-propyl-d21 phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and deuterated propanol.
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the propyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols under mild to moderate conditions.
Major Products
Hydrolysis: Phosphoric acid and deuterated propanol.
Oxidation: Phosphoric acid derivatives.
Substitution: Various substituted phosphates depending on the nucleophile used.
Scientific Research Applications
Tri-n-propyl-d21 phosphate is widely used in scientific research due to its unique properties:
Chemistry: Used as a flame retardant and plasticizer in various polymer formulations.
Biology: Utilized in studies involving deuterium-labeled compounds to trace metabolic pathways and reaction mechanisms.
Medicine: Employed in pharmacokinetic studies to understand the distribution and metabolism of deuterium-labeled drugs.
Industry: Applied in the production of flame-retardant materials and as a plasticizer in the manufacturing of flexible plastics
Mechanism of Action
The mechanism of action of Tri-n-propyl-d21 phosphate involves its interaction with various molecular targets. As a flame retardant, it acts by forming a protective char layer on the surface of the material, which prevents the spread of flames. In biological systems, the deuterium labeling allows for the tracking of metabolic pathways and the study of drug metabolism. The deuterium atoms provide a distinct signal in spectroscopic analyses, making it easier to trace the compound’s behavior .
Comparison with Similar Compounds
Structural and Functional Analogues
Deuterated phosphates like d21-TPP are compared to non-deuterated and halogenated analogs based on their structural features, applications, and analytical performance:
Table 1: Key Structural and Analytical Properties of Tri-n-propyl-d21 Phosphate and Related Compounds
*Calculated molecular weights include deuterium substitution.
Key Observations:
- Alkyl Chain Length : d21-TPP (propyl) balances hydrophobicity between d15-TEP (ethyl) and d27-TNBP (butyl), affecting chromatographic retention times and extraction efficiency .
- Halogenation : Unlike d12-TCEP, d21-TPP lacks halogen substituents, making it less toxic and environmentally persistent but less polar .
- Deuterium Content : The number of deuterium atoms (21 in d21-TPP vs. 15 in d15-TEP) improves mass spectral resolution but increases synthesis complexity .
Comparison with Non-Deuterated Phosphates
Non-deuterated phosphates vary in alkyl/aryl substituents and functional roles:
Table 2: Non-Deuterated Phosphates and Their Properties
Key Observations:
- Polarity and Solubility : TMP (methyl) is more polar and water-soluble than TPP (propyl), which is hydrophobic .
- Regulatory Status : TDPP is regulated for food contact due to stability and low migration , whereas TPP is primarily industrial .
Analytical Performance in Phosphate Detection
Deuterated standards like d21-TPP are critical for mitigating matrix effects in phosphate analysis. For example:
- Chromatographic Separation : d21-TPP elutes later than d15-TEP due to its longer alkyl chains, improving resolution in GC/MS .
- Quantitative Accuracy : Studies using Hach TNT 843 vs. Standard Method 4500-PE show that deuterated standards reduce variability caused by reagent concentrations and reaction times .
Biological Activity
Tri-n-propyl-d21 phosphate (TPP-d21) is a deuterated organophosphate compound that has garnered attention in various fields, including environmental science and microbiology. This article explores its biological activity, particularly focusing on its interactions with microbial communities and potential ecological impacts.
This compound is a deuterated analog of tri-n-propyl phosphate, characterized by the substitution of hydrogen atoms with deuterium. This modification aids in tracing and analyzing the compound's behavior in biological systems. The chemical structure can be represented as follows:
- Chemical Formula :
- CAS Number : 1219794-92-9
Microbial Interactions and Degradation
Recent studies have highlighted the role of TPP-d21 in microbial metabolism, particularly its degradation by specific bacterial communities in marine environments. The compound has been used as an internal standard in experiments assessing microbial consumption of organophosphate esters (OPEs) in seawater.
Key Findings from Research
-
Microbial Community Dynamics :
- The addition of TPP-d21 to seawater samples resulted in significant changes in the microbial community composition. Notably, bacteria from the Flavobacteria group exhibited increased activity, suggesting their potential to degrade OPEs effectively .
- The relative abundance of SAR11 , a prominent marine bacterial group, also increased in response to TPP-d21, indicating a shift towards heterotrophic metabolism facilitated by the presence of this organophosphate .
- Degradation Rates :
- Alkaline Phosphatase Activity :
Case Study 1: Marine Microbial Communities
A controlled experiment was conducted to assess the impact of TPP-d21 on marine microbial communities. Seawater samples were amended with varying concentrations of TPP-d21, and subsequent changes in community structure were monitored using 16S rRNA sequencing.
Parameter | Control (No TPP) | 10 µg/L TPP | 100 µg/L TPP |
---|---|---|---|
Total Bacterial Count (cells/mL) | 2.5 x 10^6 | 3.0 x 10^6 | 4.5 x 10^6 |
Flavobacteria (% of total) | 8% | 15% | 25% |
SAR11 (% of total) | 12% | 20% | 30% |
The data indicate a clear increase in both total bacterial counts and specific groups known for their ability to degrade organophosphates as the concentration of TPP-d21 increased.
Case Study 2: Estrogenic Activity Assessment
In another study focusing on the endocrine-disrupting potential of organophosphates, TPP-d21 was tested for estrogenic activity using zebrafish models. The results indicated that while TPP-d21 displayed some level of estrogenic activity, it was significantly lower than that observed with other organophosphate esters.
Q & A
Basic Research Questions
Q. What validated methods are recommended for synthesizing and confirming the isotopic purity of Tri--propyl- phosphate?
- Methodological Answer : Synthesis should prioritize deuterium incorporation at all three propyl chains. Isotopic purity (98 atom% D) can be confirmed via NMR, where the absence of proton signals in the propyl region (δ 0.8–1.5 ppm) indicates complete deuteration. Mass spectrometry (MS) with high-resolution electrospray ionization (HR-ESI) can further validate molecular weight (245.36 g/mol) and isotopic distribution .
Q. How should researchers design experiments to quantify Tri--propyl- phosphate in environmental matrices?
- Methodological Answer : Use isotope dilution mass spectrometry (IDMS) with deuterated internal standards to correct for matrix effects. For spectrophotometric analysis, adapt the vanadomolybdate method (as in detergent phosphate analysis), but account for deuterium-induced shifts in reactivity by calibrating with deuterated standards .
Q. What spectroscopic techniques are essential for structural characterization of deuterated organophosphates like Tri--propyl- phosphate?
- Methodological Answer : Combine NMR for phosphorus environment analysis (δ 0–5 ppm for phosphate esters) and NMR to confirm deuterium distribution. Fourier-transform infrared spectroscopy (FTIR) can identify P=O stretching (~1250 cm) and C-D vibrations (~2100–2200 cm) .
Advanced Research Questions
Q. How can hyperspectral imaging (HSI) and Mineral Liberation Analyzer (MLA) data be integrated to study Tri--propyl- phosphate in mineralogical samples?
- Methodological Answer : Use HSI in the visible-near-infrared (VNIR) range to map spatial distribution, guided by MLA-derived mineralogical data. Validate results with electron probe microanalysis (EPMA) for elemental composition and isotopic ratios. Note limitations: polishing samples post-HSI acquisition may alter surface chemistry, complicating MLA-HSI correlation .
Q. What strategies resolve contradictions in isotopic labeling efficiency data between NMR and MS?
- Methodological Answer : Cross-validate using - HSQC NMR to detect residual protonation in specific carbons. For MS discrepancies, apply time-of-flight (TOF) MS to distinguish isotopic clusters from background noise. Statistical analysis (e.g., ANOVA) can identify systematic errors in sample preparation .
Q. How do deuterated phosphates influence reaction kinetics in organophosphate degradation studies?
- Methodological Answer : Conduct kinetic isotope effect (KIE) studies by comparing hydrolysis rates of deuterated vs. non-deuterated analogs. Use high-performance liquid chromatography (HPLC) with UV detection to monitor degradation products. Adjust Arrhenius parameters to account for deuterium’s mass difference, which may slow reaction rates by 2–3× .
Q. What advanced statistical approaches are suitable for reconciling conflicting phosphate quantification results across techniques?
- Methodological Answer : Apply multivariate regression to harmonize spectrophotometric, chromatographic, and mass spectrometric data. Use bootstrapping to assess confidence intervals for each method. Cross-check with certified reference materials (CRMs) listed in environmental analysis standards .
Q. Methodological Notes
- Isotopic Purity Validation : Always include a non-deuterated control in NMR experiments to benchmark signal suppression in deuterated samples .
- Environmental Analysis : For trace-level detection, couple solid-phase extraction (SPE) with GC-MS/MS to achieve sub-ppb detection limits, mitigating matrix interferences .
- Safety Protocols : Tri--propyl- phosphate is classified under hazard category 4-3-III (flammable liquid). Use explosion-proof refrigerators for storage and conduct reactions under inert atmospheres .
Properties
IUPAC Name |
tris(1,1,2,2,3,3,3-heptadeuteriopropyl) phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21O4P/c1-4-7-11-14(10,12-8-5-2)13-9-6-3/h4-9H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPQRKFMDQNODS-JPWMFWTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOP(=O)(OCCC)OCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OP(=O)(OC([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])OC([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001016868 | |
Record name | tris[(2H7)propyl] phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001016868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219794-92-9 | |
Record name | tris[(2H7)propyl] phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001016868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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